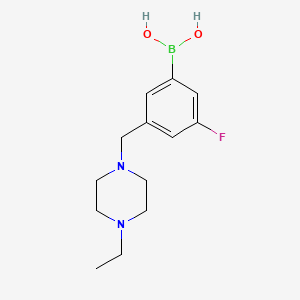

(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid

Description

(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is a boronic acid derivative featuring a fluorinated phenyl ring substituted with a 4-ethylpiperazine moiety connected via a methylene group at the 3-position. The boronic acid group (-B(OH)₂) at the phenyl ring’s 1-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Properties

IUPAC Name |

[3-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BFN2O2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14(18)19)9-13(15)8-11/h7-9,18-19H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJLAYFYTVWDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CN2CCN(CC2)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation and Functionalization

Boronic Acid Introduction: The fluorophenylboronic acid moiety is commonly introduced using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This involves coupling a halogenated fluorophenyl precursor (e.g., 3-fluoro-4-bromobenzyl derivatives) with bis(pinacolato)diboron or other boron reagents under controlled conditions with Pd(0) catalysts and bases.

Piperazine Substitution: The 4-ethylpiperazin-1-yl group is introduced via nucleophilic substitution or reductive amination on the benzyl position. For example, 4-ethylpiperazine can be alkylated with a suitable benzyl halide intermediate to yield the piperazinylmethyl-substituted fluorophenyl compound.

Representative Synthetic Route

- Synthesis of 3-fluoro-5-bromobenzyl intermediate:

- Bromination of 3-fluorobenzyl derivatives under mild conditions.

- Suzuki Coupling:

- Coupling of the brominated intermediate with bis(pinacolato)diboron in the presence of Pd(PPh3)4 catalyst, base (e.g., K2CO3), and solvent (e.g., 1,2-dimethoxyethane) under reflux to yield the corresponding boronic ester.

- Conversion to Boronic Acid:

- Hydrolysis of the boronic ester under acidic aqueous conditions to yield the free boronic acid.

- Alkylation with 4-ethylpiperazine:

- Reaction of the boronic acid intermediate with 4-ethylpiperazine under nucleophilic substitution conditions, often in polar aprotic solvents like DMF with a base such as potassium carbonate.

- Purification:

- Purification by chromatography (e.g., MPLC using CHCl3:MeOH) to achieve >98% purity.

- Characterization:

Preparation Conditions and Solubility Notes

- Solubility considerations are critical for stock solution preparation and in vivo formulations.

- The compound is soluble in DMSO, PEG300, Tween 80, corn oil, and aqueous mixtures when prepared carefully with sequential solvent addition and physical aids like vortexing or ultrasound.

- Stock solution preparation tables are provided below for precise molarity calculations:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution (mL) | 3.7576 | 18.7878 | 37.5756 |

| 5 mM Solution (mL) | 0.7515 | 3.7576 | 7.5151 |

| 10 mM Solution (mL) | 0.3758 | 1.8788 | 3.7576 |

Note: Volumes correspond to the amount of solvent (e.g., DMSO) needed to prepare solutions of the specified molarity.

Research Findings and Optimization

- The reaction yields and purity are optimized by controlling reaction temperature (typically 80–110 °C for Suzuki coupling), catalyst loading, and reaction time (several hours under reflux).

- Use of tetrakis(triphenylphosphine)palladium(0) as catalyst has been reported as effective for coupling steps.

- Post-reaction purification by medium-pressure liquid chromatography (MPLC) ensures removal of palladium residues and by-products.

- Storage of the compound is recommended at 2–8 °C for short term and -80 °C for long-term stability, with precautions to avoid repeated freeze-thaw cycles which may degrade the compound.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Bromination of fluorobenzyl derivative | Mild conditions to avoid overreaction |

| Suzuki Coupling | Pd(PPh3)4, bis(pinacolato)diboron, K2CO3, reflux | Yields boronic ester intermediate |

| Hydrolysis | Acidic aqueous conditions | Converts ester to boronic acid |

| Alkylation | 4-Ethylpiperazine, DMF, K2CO3 | Forms piperazinylmethyl substitution |

| Purification | MPLC (CHCl3:MeOH) | Achieves >98% purity |

| Stock Solution Preparation | DMSO, PEG300, Tween 80, Corn oil | Sequential solvent addition recommended |

Chemical Reactions Analysis

Oxidation Reactions

The boronic acid group undergoes oxidation under controlled conditions to form boronic esters or borates. This reaction is pivotal for stabilizing the compound during synthetic workflows:

Key Reaction:

-

Reagents: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in the presence of bases like NaOH or K₂CO₃.

-

Conditions: Room temperature to 60°C, polar aprotic solvents (e.g., THF, DMF).

-

Products: Cyclic boronate esters or oxidized borate derivatives.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction leverages the boronic acid group for aryl-aryl bond formation:

Key Reaction:

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf).

-

Bases: K₂CO₃ or Na₂CO₃ in aqueous-organic biphasic systems.

-

Yields: 70–90% under optimized conditions.

| Substrate | Coupling Partner | Yield | Conditions |

|---|---|---|---|

| Aryl bromides | 4-Bromotoluene | 85% | Pd(PPh₃)₄, THF/H₂O, 80°C |

| Heteroaryl chlorides | 2-Chloropyridine | 78% | PdCl₂(dppf), DMF, 100°C |

Esterification with Diols

The boronic acid forms reversible covalent bonds with diols, enabling applications in molecular recognition and drug delivery:

Key Reaction:

-

Diols Used: Pinacol, catechol, or sugar derivatives.

-

Equilibrium Control: Achieved via pH adjustment or dehydration.

Nucleophilic Substitution

The fluorophenyl group participates in aromatic nucleophilic substitution (SNAr) reactions due to electron-withdrawing effects from fluorine:

Key Reaction:

Interaction with Biological Targets

The compound’s boronic acid group forms reversible covalent bonds with diols in glycoproteins, enabling enzyme inhibition:

-

Mechanism: Boronic acid binds to catalytic serine residues in proteases (e.g., thrombin, trypsin).

-

Applications: Design of kinase inhibitors and protease-targeted therapeutics.

Stability and Side Reactions

-

Hydrolysis: Susceptible to hydrolysis in aqueous acidic/basic conditions, regenerating boronic acid.

-

Protection Strategies: Use of trifluoroborate salts or esterification to enhance stability.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is in the development of pharmaceuticals targeting various diseases. The compound's boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it useful in designing inhibitors for enzymes such as proteases and kinases.

Kinase Inhibition

Research has demonstrated that boronic acids can effectively inhibit certain kinases, which are crucial in cancer progression. For instance, compounds similar to (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid have been explored as inhibitors of the ATR kinase, which is involved in DNA damage response pathways. These inhibitors can potentially enhance the efficacy of chemotherapy by sensitizing cancer cells to DNA-damaging agents .

Antimicrobial Activity

Another significant application of this compound is its potential antimicrobial properties. Boronic acids have been investigated for their ability to combat multi-drug resistant bacteria. The structural features of (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid suggest it may exhibit similar properties, making it a candidate for further study in antibiotic development .

Case Study: Inhibition of Proteases

A study investigating the inhibition of proteases using boronic acids highlighted the effectiveness of compounds with similar structures to (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid. The results indicated that these compounds could significantly reduce protease activity, showcasing their potential as therapeutic agents against diseases where protease activity is dysregulated .

Case Study: Anticancer Properties

In another research effort focused on anticancer therapies, derivatives of boronic acids were synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo. The findings suggested that compounds featuring a 5-fluorophenyl group could enhance potency against specific cancer cell lines, indicating a promising avenue for drug development .

Mechanism of Action

The mechanism of action of (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The fluorinated phenyl ring and piperazine moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Moiety

- (3-Fluoro-5-(piperidin-1-yl)phenyl)boronic Acid (CAS 2225155-90-6): Molecular Formula: C₁₁H₁₅BFNO₂ Molar Mass: 223.05 g/mol Key Difference: Substitution of piperazine with piperidine removes a nitrogen atom, reducing basicity and hydrogen-bonding capacity, which may impact interactions with biological targets .

Fluorine and Boronic Acid Positional Isomers

(3-(Difluoromethoxy)-5-fluorophenyl)boronic Acid (CAS 2055539-69-8) :

- Molecular Formula : C₇H₆BF₃O₃

- Molar Mass : 205.93 g/mol

- Key Difference : The difluoromethoxy group at the 3-position increases electron-withdrawing effects, lowering the pKa of the boronic acid compared to the ethylpiperazine-substituted analogue. This enhances reactivity in cross-coupling reactions .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Biological Activity: Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). The phenoxy-methyl group likely enhances membrane permeability compared to piperazine derivatives .

Biological Activity

(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in cancer therapy and as a pharmacological agent targeting various biological pathways. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid

- Molecular Formula : C14H20BClF2N3O2

- Molecular Weight : 295.14 g/mol

The biological activity of (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is primarily attributed to its ability to inhibit certain enzymes and receptors involved in tumor growth and progression. The boronic acid moiety allows for reversible binding to serine or cysteine residues in target proteins, which can modulate their activity.

Key Mechanisms Include :

- Proteasome Inhibition : The compound has been shown to inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death.

- Enzyme Targeting : It selectively inhibits enzymes involved in metabolic pathways crucial for cancer cell survival, such as those in the glycolytic pathway.

In Vitro Studies

In vitro assays have demonstrated that (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Proteasome inhibition |

| A549 (Lung Cancer) | 15 | Glycolytic enzyme inhibition |

| HeLa (Cervical Cancer) | 12 | Induction of apoptosis |

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound in a xenograft model of breast cancer. Mice treated with (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the piperazine ring and boronic acid group significantly affect biological activity. For instance:

- Piperazine Substitutions : Varying the alkyl chain length on the piperazine ring can enhance or diminish potency.

- Boronic Acid Variants : Alterations in the boron atom's substituents have been shown to impact binding affinity and selectivity towards target enzymes.

Q & A

Advanced Research Question

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electron density on boron and fluorine .

- Hammett parameters : Correlate substituent effects (σ values) with reaction rates in Suzuki couplings .

- Molecular orbital analysis : Identify LUMO localization on boron for nucleophilic attack propensity .

How can researchers design controlled experiments to assess biological activity?

Advanced Research Question

- In vitro assays : Screen against kinase or protease targets (e.g., HIV-1 protease) using fluorescence polarization .

- Cytotoxicity controls : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293) with MTT assays .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

What strategies mitigate batch-to-batch variability in synthesis?

Basic Research Question

- Strict stoichiometry : Use automated syringe pumps for reagent addition (±1% accuracy) .

- In-line monitoring : ReactIR or PAT tools to track reaction progression in real time .

- Purification protocols : Standardize flash chromatography (SiO₂, 20–40% EtOAc/hexane) or recrystallization .

How can computational models predict the compound’s reactivity in novel reactions?

Advanced Research Question

- Machine learning : Train models on existing boronic acid reaction datasets (e.g., USPTO) to predict yields .

- Transition state analysis : Use QM/MM simulations to visualize intermediates in cross-couplings .

- Solvent descriptors : COSMO-RS to rank solvents by solvation free energy and polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.